2-Bromo-4-methylpyridine
Overview
Description
2-Bromo-4-methylpyridine is a brominated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a methyl group attached to the pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This compound is not explicitly discussed in the provided papers, but its structural analogs and derivatives are frequently mentioned, indicating its relevance in the field of synthetic chemistry.
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 2-bromo-4-methylpyridine, is a topic of interest in several studies. For instance, the synthesis of 2-bromo-4-iodopyridine is described as a key building block for 2,4-disubstituted pyridines, achieved through a 'halogen dance' reaction using LDA and I2 from 2-bromopyridine . Additionally, the synthesis of 2-bromo-6-isocyanopyridine is reported, highlighting its utility as a convertible isocyanide for multicomponent chemistry, demonstrating the synthetic versatility of bromopyridines .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is often characterized by X-ray crystallography, as seen in the study of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol . The crystallographic analysis provides detailed information about the molecular geometry, which can be compared with theoretical calculations such as density functional theory (DFT) to validate the experimental findings. These structural analyses are crucial for understanding the reactivity and properties of the compounds .
Chemical Reactions Analysis
Bromopyridines are reactive intermediates that participate in various chemical reactions. For example, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling reactions to yield 4-bromo-2-carbon substituted pyridines . The presence of a bromine atom in these compounds typically facilitates further functionalization through nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of amino-functionalized 2,2'-bipyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by the substituents on the pyridine ring. These properties include stability, reactivity, and the ability to form hydrogen bonds or participate in metal coordination in the case of bipyridines . The bromine atom is a key functional group that can act as a good leaving group in nucleophilic substitution reactions, which is essential for the synthesis of more complex molecules .
Scientific Research Applications
1. Synthesis of Novel Derivatives
2-Bromo-4-methylpyridine is utilized in the synthesis of novel pyridine derivatives. These derivatives have potential applications as chiral dopants for liquid crystals and show moderate biological activities, including anti-thrombolytic and biofilm inhibition activities. This was demonstrated in a study where a series of novel pyridine derivatives were synthesized via Suzuki cross-coupling reaction, showing the versatility of 2-Bromo-4-methylpyridine in creating new compounds (Ahmad et al., 2017).
2. Application in Chemistry and Pharmaceutical Synthesis
2-Bromo-4-methylpyridine serves as a significant intermediate in pharmaceutical and chemical synthesis. For example, 2-Amino-6-bromopyridine, a derivative of 2-Bromo-4-methylpyridine, is used in various synthetic pathways in chemistry and pharmacology (Liang, 2010).
3. Study of Molecular and Chemical Properties
Research has been conducted on the properties of 2-Bromo-4-methylpyridine and its derivatives under different conditions, such as pressure and temperature, to understand their behavior and potential applications in various chemical processes (Kojima, 1988).
4. Electrophoretic Separation Studies
The methylpyridines, including 2-Bromo-4-methylpyridine, have been used to investigate the relationships between pH and separation in free solution capillary electrophoresis, indicating its utility in analytical chemistry (Wren, 1991).
5. Crystal Structure Analysis
2-Bromo-4-methylpyridine is used in the synthesis of complex compounds whose crystal structures are studied for various applications. For instance, the synthesis and crystal structure analysis of a Schiff base compound involving 2-Bromo-4-methylpyridine demonstrated its role in forming complex molecules with potential biological activities (Wang et al., 2008).
Safety And Hazards
2-Bromo-4-methylpyridine is classified as an irritant. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
2-Bromo-4-methylpyridine is an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It has been used in the total synthesis of ocular age pigment A2-E and in the preparation of methoxy-2-(2-pyridyl)indoles . Its future directions are likely to continue in these areas, with potential developments in the synthesis of new compounds and applications in life science-related research .
properties
IUPAC Name |
2-bromo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMVESSGLHDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370114 | |
Record name | 2-Bromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylpyridine | |
CAS RN |
4926-28-7 | |
Record name | 2-Bromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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